Boc-Gly-Leu-OH
Overview
Description
Boc-Gly-Leu-OH, also known as BGL, is a four-component peptide synthesized from the amino acid building blocks of glycine, leucine, and Boc-protected amino acids. BGL is a unique peptide that has been used in a variety of scientific research applications, including drug discovery, protein engineering, and biochemistry. BGL is a versatile peptide that has been used to study the structure and function of proteins in a variety of biological systems.
Scientific Research Applications
1. Environmentally Conscious In-Water Peptide Synthesis
- Summary of Application : Boc-Gly-Leu-OH is used in the development of environmentally friendly methods for peptide synthesis. The focus is on creating organic solvent-free synthetic methods using water .
- Methods of Application : The technique involves solid-phase peptide synthesis in water that utilizes Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants, nanoparticles, and nanomicelles .
- Results or Outcomes : The Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .
2. Synthesis of N-Boc Amino Acid Esters
- Summary of Application : Boc-Gly-Leu-OH is used for the esterification reaction to synthesize N-Boc amino acid esters .
3. Synthesis of Tripeptide H-Gly-Pro-Glu-OH
- Summary of Application : Boc-Gly-Leu-OH is used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .
4. Allylation of Hydrazones and Isatin
- Summary of Application : Boc-Gly-Leu-OH is used as a promoter for the allylation of hydrazones and isatin .
5. Fast Solution-Phase and Liquid-Phase Peptide Syntheses
- Summary of Application : Boc-Gly-Leu-OH is used in Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) .
- Methods of Application : Peptide bond formation occurred in a few minutes with high efficiency and no epimerization, generating water-soluble by-products, both using N-Boc or N-Fmoc amino acids .
- Results or Outcomes : The optimized protocol, which was successfully applied to the iterative synthesis of a pentapeptide, also allowed for a decrease in the solvent volume, thus improving process sustainability .
6. Generation of Combinatorial Peptide Libraries
properties
IUPAC Name |
(2S)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-8(2)6-9(11(17)18)15-10(16)7-14-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNNFKYULPHSJI-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474602 | |
Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]glycyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Gly-Leu-OH | |
CAS RN |
51871-42-2 | |
Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]glycyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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